4-Fluorophenacyl thiocyanate

概要

説明

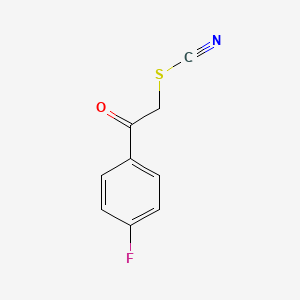

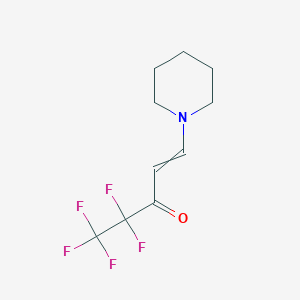

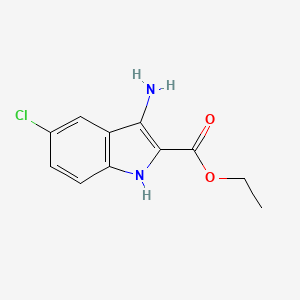

4-Fluorophenacyl thiocyanate is a chemical compound with the molecular formula C9H6FNOS . It is commonly used as a starting compound for the synthesis of photoactivatable molecules.

Synthesis Analysis

The synthesis of 4-Fluorophenacyl thiocyanate involves the reaction of Potassium thiocyanate and 2-Bromo-4’-fluoroacetophenone . Thiocyanate synthesis can also be achieved by C-S coupling or substitution .Molecular Structure Analysis

The molecular structure of 4-Fluorophenacyl thiocyanate consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical And Chemical Properties Analysis

4-Fluorophenacyl thiocyanate is a white crystalline powder. It has a molecular weight of 195.2100 g/mol .科学的研究の応用

4-Fluorophenacyl Thiocyanate: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Fluorescent Dyes: 4-Fluorophenacyl thiocyanate (4-FPTC) is commonly used as a reagent in the synthesis of fluorescent dyes. These dyes have a wide range of applications, including biological imaging and the development of sensors that can detect specific molecules or ions.

Labeling of Proteins: In biochemistry, 4-FPTC is utilized for labeling proteins. This process is crucial for studying protein interactions, structures, and functions, which can lead to significant discoveries in understanding biological processes and diseases.

Antibacterial and Antiparasitic Applications: Thiocyanate derivatives, including 4-FPTC, exhibit antibacterial and antiparasitic activities. These properties make them valuable in the development of new treatments for infections caused by bacteria or parasites .

Anticancer Activities: Research has shown that thiocyanate derivatives can also have anticancer effects. The introduction of SCN groups into parent molecules to construct SCN-containing small organic molecules is a promising area in cancer research .

Wastewater Treatment: Thiocyanates are involved in the treatment of industrial wastewater containing thiocyanate. The degradation process of thiocyanate by microbes is an area of active research, providing theoretical guidance for practical application in environmental remediation .

Synthetic Drugs and Bioactive Molecules: The presence of thiocyanates in natural products and synthetic drugs highlights their importance in pharmacology. The creation of sulfur-containing compounds through thiocyanation reactions is a key area in drug development .

Green Chemistry and Sustainable Practices: Advancements in photochemical and electrochemically induced thiocyanation strategies are contributing to the evolution of green and sustainable chemistry practices. These methods are important for creating various bonds essential in organic synthesis .

作用機序

Safety and Hazards

将来の方向性

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

特性

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenacyl thiocyanate | |

CAS RN |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)